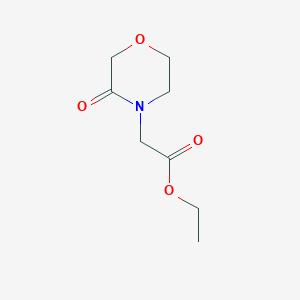
Ethyl 3-oxo-4-morpholineacetate
Übersicht
Beschreibung
Ethyl 3-oxo-4-morpholineacetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
Ethyl 3-oxo-4-morpholineacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Eigenschaften
CAS-Nummer |
934172-11-9 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
ethyl 2-(3-oxomorpholin-4-yl)acetate |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3 |
InChI-Schlüssel |
YFCJEYXVJBRIEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCOCC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













